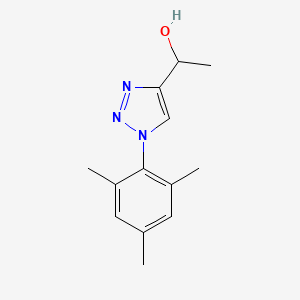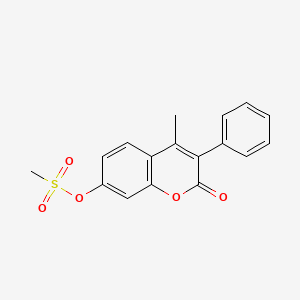
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate” belongs to the class of organic compounds known as coumarins and derivatives . Coumarins are characterized by a 1-benzopyran-2-one skeleton .
Molecular Structure Analysis
The molecular structure of “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate” would be characterized by a coumarin core (a benzene ring fused with a α-pyrone nucleus), with a methyl group at the 4-position, a phenyl group at the 3-position, and a methanesulfonate group at the 7-position .
Chemical Reactions Analysis
The chemical reactions of “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate” would likely be influenced by its functional groups. For instance, the methanesulfonate group could potentially undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate” would be influenced by its functional groups. For instance, the presence of the methanesulfonate group would likely make the compound more polar and potentially more soluble in polar solvents .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Coumarins, including 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate, have demonstrated potent antimicrobial properties. In a study by Chauhan et al., synthesized derivatives of this compound exhibited antibacterial activity against E. coli and antifungal activity against C. albicans . These findings suggest its potential as an antimicrobial agent.
Antioxidant Properties
Coumarins are known for their antioxidant activity. The newly synthesized 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate derivatives showed high radical scavenging efficacy in DPPH and ABTS bioassays . Their ability to neutralize free radicals makes them valuable candidates for antioxidant therapies.
Antitubercular Potential
Compound 5b and 5h from the same study exhibited encouraging antitubercular activity against M. tuberculosis H37Rv, with MIC values of 62.5 µg/mL and 98–99% inhibition . This suggests a role in combating tuberculosis infections.
Anticancer Investigations
While not directly studied for anticancer effects, coumarins have been explored in cancer research. Their diverse mechanisms of action make them interesting candidates for further investigation in cancer therapy .
Antifungal Applications
The compound 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate demonstrated antifungal potency against C. albicans . Further studies could explore its potential as an antifungal drug.
Photoactive Cellulose Derivatives
In a different context, coumarins have been used in the synthesis of water-soluble photoactive cellulose derivatives. These compounds exhibit interesting UV–Vis properties and could find applications in materials science .
These applications highlight the versatility of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate and underscore its potential in various scientific domains. Researchers continue to explore its properties, making it an exciting compound for future investigations. 🌟 Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant Water soluble photoactive cellulose derivatives: synthesis and characterization
Mecanismo De Acción
Target of Action
Coumarin derivatives, to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Coumarin derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives have been found to influence a variety of biochemical pathways, often related to their antimicrobial, anti-inflammatory, and antiviral effects .
Pharmacokinetics
The pharmacokinetic properties of coumarin derivatives can vary widely depending on their specific chemical structure .
Result of Action
Coumarin derivatives have been found to exert a variety of effects at the molecular and cellular level, often related to their antimicrobial, anti-inflammatory, and antiviral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propiedades
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-7-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-11-14-9-8-13(22-23(2,19)20)10-15(14)21-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASSESJYUIUPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2469918.png)
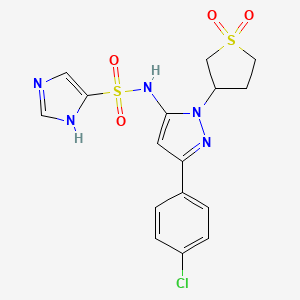

![1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea](/img/structure/B2469925.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2469928.png)
![ethyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2469930.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine](/img/structure/B2469931.png)
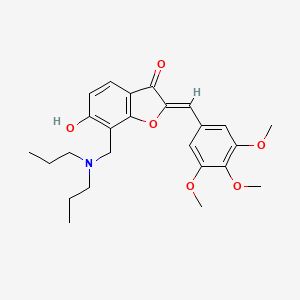
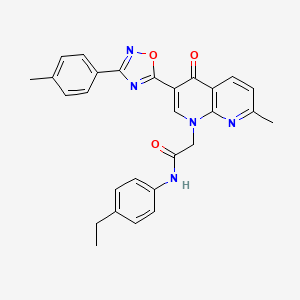
![5-((3,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469934.png)


![N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2469938.png)
